tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate
Overview
Description
“tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 114214-70-9 and a Linear Formula: C17H25NO5S . It has a molecular weight of 355.46 . The IUPAC name for this compound is tert-butyl 3-({[(4-methylphenyl)sulfonyl]oxy}methyl)-1-pyrrolidinecarboxylate .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C17H25NO5S/c1-13-5-7-15(8-6-13)24(20,21)22-12-14-9-10-18(11-14)16(19)23-17(2,3)4/h5-8,14H,9-12H2,1-4H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 355.46 . Unfortunately, the search results do not provide further information on the physical and chemical properties of “tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate”.Scientific Research Applications
Metabolism of Prostaglandin E2 Agonist : CYP2C8 and CYP3A are involved in the metabolism of a compound with a tert-butyl moiety, similar to tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate. This compound is being developed to aid in bone healing (Prakash et al., 2008).
Palladium-Catalyzed Coupling Reactions : A derivative of tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate underwent palladium-catalyzed coupling reactions with various arylboronic acids (Wustrow & Wise, 1991).
Asymmetric Synthesis : The asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy demonstrated the utility of tert-butyl moiety in synthesizing chiral pyrrolidine derivatives (Chung et al., 2005).
Structural Analysis of Pyrrolidine Derivatives : The structure of tert-butyl substituted pyrrolidine-1-carboxylate compounds has been studied for better understanding of their chemical properties (Weber et al., 1995).
Synthesis of Pyrrolidine Azasugars : Tert-butyl substituted pyrrolidine-1-carboxylates serve as key intermediates in the synthesis of pyrrolidine azasugars, which are important in medicinal chemistry (Huang Pei-qiang, 2011).
Crystal Structure Analysis : Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a similar compound, was synthesized and characterized, including X-ray diffraction studies (Naveen et al., 2007).
Prodigiosin Precursors : Tert-butyl esters of pyrrole carboxylic acids are used in the synthesis of prodigiosin, a tripyrrole natural compound with potential therapeutic applications (Wasserman et al., 2004).
Antibacterial Agents : Derivatives with tert-butyl moiety have been explored for their potential as antibacterial agents (Bouzard et al., 1992).
Synthesis of Glycinates : Tert-butyl (E)-(pyrrolidin-2-ylidene)glycinates were synthesized from arabinal using key reactions including Horner-Emmons olefination (Konda et al., 1999).
Anti-Inflammatory Activities : Tert-butyl substituted pyrrolidin-2-ones were evaluated as anti-inflammatory agents, showing potential for reduced ulcerogenic effects compared to other drugs (Ikuta et al., 1987).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-13-5-7-15(8-6-13)24(20,21)22-12-14-9-10-18(11-14)16(19)23-17(2,3)4/h5-8,14H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYAOABDDALQSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602077 | |
Record name | tert-Butyl 3-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate | |
CAS RN |
114214-70-9 | |
Record name | tert-Butyl 3-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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